molecular formula C13H17NO2 B8160460 3-Acetyl-N-isobutylbenzamide

3-Acetyl-N-isobutylbenzamide

Cat. No.: B8160460
M. Wt: 219.28 g/mol
InChI Key: XUGFPJINBZPFNK-UHFFFAOYSA-N
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Description

3-Acetyl-N-isobutylbenzamide is an organic compound with the molecular formula C13H17NO2 It is a derivative of benzamide, featuring an acetyl group and an isobutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-N-isobutylbenzamide typically involves the condensation of benzoic acid derivatives with isobutylamine in the presence of an acetylating agent. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation, using a Lewis acidic ionic liquid immobilized on diatomite earth as a catalyst . This method is efficient, eco-friendly, and provides high yields.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-N-isobutylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-Acetyl-N-isobutylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-N-isobutylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied. In cancer research, it may inhibit the androgen receptor-coactivator interaction, thereby reducing cancer cell proliferation .

Comparison with Similar Compounds

    N-isobutylbenzamide: A simpler derivative without the acetyl group.

    N-acetylbenzamide: Lacks the isobutyl group.

    N-acetyl-N-methylbenzamide: Features a methyl group instead of an isobutyl group.

Uniqueness: 3-Acetyl-N-isobutylbenzamide is unique due to the presence of both the acetyl and isobutyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-acetyl-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(2)8-14-13(16)12-6-4-5-11(7-12)10(3)15/h4-7,9H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGFPJINBZPFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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